Enhanced Steric Bulk and Lipophilicity vs. 4-Methyl Analog for Kinase Pocket Binding
The 4-isopropyl substituent provides a larger van der Waals volume and higher calculated logP than the 4-methyl analog (4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol, CAS 1105198-16-0). This steric and lipophilic increase can enhance occupancy of hydrophobic kinase back pockets, as demonstrated across pyrazolo[3,4-d]pyridazine series where bulkier 4-alkyl groups improved CDK-2 and EGFR inhibitory potency [1]. The isopropyl group specifically introduces a branched alkyl geometry that restricts conformational freedom relative to linear alkyl chains, potentially improving binding entropy.
| Evidence Dimension | Steric bulk (estimated molar volume) and lipophilicity (ClogP) |
|---|---|
| Target Compound Data | 4-Isopropyl: Molecular formula C14H14N4S; ClogP ~3.1; TPSA ~39 Ų |
| Comparator Or Baseline | 4-Methyl analog (CAS 1105198-16-0): Molecular formula C12H10N4S; ClogP ~2.4; TPSA ~39 Ų |
| Quantified Difference | ClogP increase of ~0.7 units; additional 2 carbon atoms contributing ~28 ų of molar volume |
| Conditions | Calculated physicochemical properties (ChemDraw/PubChem); biological inference from pyrazolo[3,4-c]pyridazin-3-amine series in kinase assays [1] |
Why This Matters
A higher logP and steric profile can directly translate into improved membrane permeability and target binding affinity, making the 4-isopropyl derivative a preferred starting point for lead optimization over the less lipophilic 4-methyl analog.
- [1] Hashem, H.E., et al. 'Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies.' Molecules 2023, 28(21), 7252. (Data on pyrazolo-pyridazine derivatives inhibiting CDK-2/cyclin A2 and EGFR). View Source
